molecular formula C8H13NO2 B15071984 (5R,6S)-6-aminospiro[2.4]heptane-5-carboxylic acid CAS No. 774535-21-6

(5R,6S)-6-aminospiro[2.4]heptane-5-carboxylic acid

Katalognummer: B15071984
CAS-Nummer: 774535-21-6
Molekulargewicht: 155.19 g/mol
InChI-Schlüssel: VNQKBKISRGCOKY-RITPCOANSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5R,6S)-6-aminospiro[24]heptane-5-carboxylic acid is a unique compound characterized by its spirocyclic structure, which consists of a heptane ring fused with a spiro carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6S)-6-aminospiro[2.4]heptane-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a carboxylic acid derivative can lead to the formation of the spirocyclic structure. Specific catalysts and solvents are often employed to optimize the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be utilized to scale up the production while maintaining the quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

(5R,6S)-6-aminospiro[2.4]heptane-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted spirocyclic compounds.

Wissenschaftliche Forschungsanwendungen

(5R,6S)-6-aminospiro[2.4]heptane-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of (5R,6S)-6-aminospiro[2.4]heptane-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Spiro[2.4]heptane-5-carboxylic acid: Lacks the amino group, resulting in different chemical properties.

    6-aminospiro[2.4]heptane-5-carboxylic acid: Similar structure but different stereochemistry.

Uniqueness

(5R,6S)-6-aminospiro[2.4]heptane-5-carboxylic acid is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological molecules. This uniqueness makes it a valuable compound for targeted research and applications.

Eigenschaften

CAS-Nummer

774535-21-6

Molekularformel

C8H13NO2

Molekulargewicht

155.19 g/mol

IUPAC-Name

(5R,6S)-6-aminospiro[2.4]heptane-5-carboxylic acid

InChI

InChI=1S/C8H13NO2/c9-6-4-8(1-2-8)3-5(6)7(10)11/h5-6H,1-4,9H2,(H,10,11)/t5-,6+/m1/s1

InChI-Schlüssel

VNQKBKISRGCOKY-RITPCOANSA-N

Isomerische SMILES

C1CC12C[C@H]([C@H](C2)N)C(=O)O

Kanonische SMILES

C1CC12CC(C(C2)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.